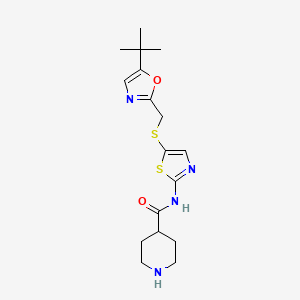

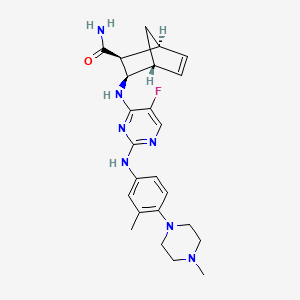

![molecular formula C25H21N7O3 B1684012 6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide CAS No. 371942-69-7](/img/structure/B1684012.png)

6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide

Descripción general

Descripción

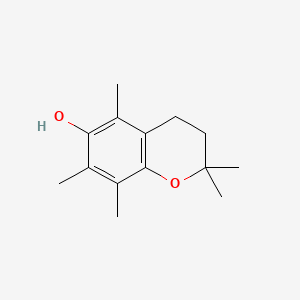

The compound “6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide” is a cell-permeable pyridofuropyrimidine compound . It selectively inhibits mammalian type III PtdInsP kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyridofuropyrimidine core and various functional groups attached. It contains a morpholine ring, a pyridine ring, and a furo[3,2-d]pyrimidine ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 467.49 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Inhibition of Two-Pore Channels (TPCs)

YM201636, a PIKfyve inhibitor, has been found to potently inhibit PI(3,5)P2-activated human TPC2 with an IC50 of 0.16 μM . It also effectively inhibits NAADP-activated TPC2 . This suggests that YM201636 could be used to study the function of TPCs and their role in cellular processes .

Blockade of Channel Pore

YM201636 and PI-103, another PIKfyve inhibitor, have been found to directly block the TPC2’s open-state channel pore at the bundle-cross pore-gate region . This finding could be useful in the development of new drugs targeting TPC2 .

Cancer Research

YM201636 has been found to inhibit the proliferation and malignancy potential of non-small cell lung cancer (NSCLC) cells in a dose-dependent manner . This suggests that YM201636 could be used as a potential therapeutic agent in the treatment of NSCLC .

Regulation of Claudin Expressions

YM201636 treatment has been found to significantly reduce the CLDN1 and increase the CLDN5 expression in H1299 cells . It also induced EGFR mRNA expression in all NSCLC cell lines . This suggests that YM201636 could be used to study the regulation of claudin expressions and their role in cancer progression .

Mecanismo De Acción

Target of Action

YM201636 is a potent and selective inhibitor of PIKfyve , a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P), producing PI(3,5)P2 . PIKfyve plays a critical role in the endosomal and lysosomal system, regulating membrane homeostasis, endosomal trafficking, and autophagy . It is emerging as a target for cancer, viral infections, and neurodegenerative diseases .

Mode of Action

YM201636 interacts with PIKfyve, inhibiting its activity . This disruption of PIKfyve’s function affects various cellular processes. For instance, it disrupts endomembrane transport and inhibits retroviral release from infected cells . It also disrupts glucose homeostasis by halting glucose entry by insulin and inhibiting activation of PI3-kinase .

Biochemical Pathways

The inhibition of PIKfyve by YM201636 disrupts the phosphoinositide signaling pathway . This disruption affects the production of PI(3,5)P2, a critical component in endosomal trafficking and autophagy . The compound also blocks TLR9-signaling by preventing endosomal translocation of CpG-containing oligodeoxynucleotides (CpG ODNs), thus preventing co-localization of agonist and receptor .

Pharmacokinetics

It is known that ym201636 is provided as a solid and is stable for 1 year at -20°c . Upon resuspension, it is stable for 3 months at -20°C when properly stored .

Result of Action

The inhibition of PIKfyve by YM201636 has several effects at the molecular and cellular level. It disrupts endomembrane transport and inhibits retroviral release from infected cells . It also disrupts glucose homeostasis by halting glucose entry by insulin and inhibiting activation of PI3-kinase . In neurons, YM201636 promotes cell death via a caspase-independent mechanism, and is associated with alterations in autophagy .

Action Environment

The action of YM201636 can be influenced by environmental factors such as temperature and storage conditions. For instance, YM201636 is stable for 1 year at -20°C and for 3 months at -20°C upon resuspension . .

Direcciones Futuras

Pyrimidine derivatives, including this compound, have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and their presence in relevant drugs . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

Propiedades

IUPAC Name |

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPIBGNBHHGLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433303 | |

| Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide | |

CAS RN |

371942-69-7 | |

| Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

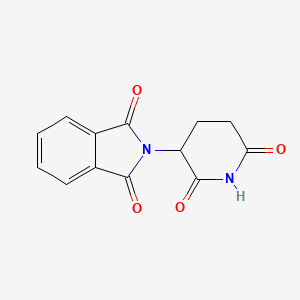

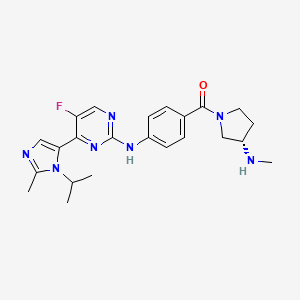

![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)

![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)